molecular formula C19H22N2O4S B12468360 4-[(4-methylphenyl)sulfonyl]-N-(propan-2-yl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide

4-[(4-methylphenyl)sulfonyl]-N-(propan-2-yl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide

Cat. No.: B12468360
M. Wt: 374.5 g/mol
InChI Key: ONJXSKGTUZQOSV-UHFFFAOYSA-N
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Description

4-[(4-methylphenyl)sulfonyl]-N-(propan-2-yl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a benzoxazine ring, a sulfonyl group, and an isopropyl group, making it a subject of interest in synthetic chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-methylphenyl)sulfonyl]-N-(propan-2-yl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-methylbenzenesulfonyl chloride with 2-aminophenol to form an intermediate sulfonamide. This intermediate is then reacted with isopropylamine and a suitable carboxylating agent under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to ensure the final product meets the desired specifications.

Chemical Reactions Analysis

Types of Reactions

4-[(4-methylphenyl)sulfonyl]-N-(propan-2-yl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

    Substitution: The benzoxazine ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols) can be employed under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Sulfides or thiols.

    Substitution: Various substituted benzoxazine derivatives.

Scientific Research Applications

4-[(4-methylphenyl)sulfonyl]-N-(propan-2-yl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and polymers due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-[(4-methylphenyl)sulfonyl]-N-(propan-2-yl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins or enzymes, potentially inhibiting their activity. The benzoxazine ring may also interact with nucleic acids or other biomolecules, affecting cellular processes. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(4-methylphenyl)sulfonyl]phenol
  • 4-[(4-methylphenyl)sulfonyl]methanol
  • 4-[(4-methylphenyl)sulfonyl]oxyphenyl 4-methylbenzenesulfonate

Uniqueness

Compared to similar compounds, 4-[(4-methylphenyl)sulfonyl]-N-(propan-2-yl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide stands out due to its benzoxazine ring, which imparts unique chemical reactivity and potential biological activity. The presence of the isopropyl group also influences its solubility and interaction with other molecules, making it a versatile compound for various applications.

Properties

Molecular Formula

C19H22N2O4S

Molecular Weight

374.5 g/mol

IUPAC Name

4-(4-methylphenyl)sulfonyl-N-propan-2-yl-2,3-dihydro-1,4-benzoxazine-2-carboxamide

InChI

InChI=1S/C19H22N2O4S/c1-13(2)20-19(22)18-12-21(16-6-4-5-7-17(16)25-18)26(23,24)15-10-8-14(3)9-11-15/h4-11,13,18H,12H2,1-3H3,(H,20,22)

InChI Key

ONJXSKGTUZQOSV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CC(OC3=CC=CC=C32)C(=O)NC(C)C

Origin of Product

United States

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